molecular formula C12H24N2 B13169981 1-Cyclopentyl-2-(propan-2-yl)piperazine

1-Cyclopentyl-2-(propan-2-yl)piperazine

Cat. No.: B13169981
M. Wt: 196.33 g/mol
InChI Key: RSJXCQZSEKNJKP-UHFFFAOYSA-N
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Description

1-Cyclopentyl-2-(propan-2-yl)piperazine is a chemical compound that belongs to the piperazine family Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions

Preparation Methods

The synthesis of 1-Cyclopentyl-2-(propan-2-yl)piperazine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically uses diphenylvinylsulfonium triflate in the presence of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to form the piperazine ring . Another method includes the Ugi reaction, which is a multicomponent reaction that forms piperazine derivatives by combining an amine, an isocyanide, a carboxylic acid, and an aldehyde .

Industrial production methods for piperazine derivatives often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. These methods may include continuous flow processes and the use of catalysts to enhance reaction efficiency .

Chemical Reactions Analysis

1-Cyclopentyl-2-(propan-2-yl)piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically targets the nitrogen atoms or the alkyl side chains, leading to the formation of N-oxides or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions often reduce any carbonyl groups present in the molecule.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the alkyl side chains. Common reagents for these reactions include alkyl halides and sulfonates.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines or alcohols.

Scientific Research Applications

1-Cyclopentyl-2-(propan-2-yl)piperazine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex piperazine derivatives, which are valuable in medicinal chemistry and materials science.

    Biology: This compound can be used to study the biological activity of piperazine derivatives, including their interactions with enzymes and receptors.

    Medicine: Piperazine derivatives are known for their pharmaceutical properties, and this compound may serve as a precursor for drugs targeting neurological disorders, infections, and other medical conditions.

    Industry: In industrial applications, piperazine derivatives are used in the production of surfactants, corrosion inhibitors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Cyclopentyl-2-(propan-2-yl)piperazine involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. For example, piperazine derivatives are known to interact with neurotransmitter receptors in the brain, affecting signal transmission and potentially providing therapeutic effects for neurological conditions.

Comparison with Similar Compounds

1-Cyclopentyl-2-(propan-2-yl)piperazine can be compared to other piperazine derivatives, such as:

    1-Benzylpiperazine: Known for its stimulant properties and use in recreational drugs.

    1-(2-Pyridyl)piperazine: Used in the synthesis of pharmaceuticals targeting serotonin receptors.

    1-(4-Methoxyphenyl)piperazine: Investigated for its potential antidepressant and anxiolytic effects.

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties compared to other piperazine derivatives.

Properties

Molecular Formula

C12H24N2

Molecular Weight

196.33 g/mol

IUPAC Name

1-cyclopentyl-2-propan-2-ylpiperazine

InChI

InChI=1S/C12H24N2/c1-10(2)12-9-13-7-8-14(12)11-5-3-4-6-11/h10-13H,3-9H2,1-2H3

InChI Key

RSJXCQZSEKNJKP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CNCCN1C2CCCC2

Origin of Product

United States

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